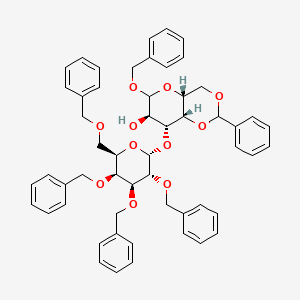
Benzyl 3-O-(2,3,4,6-tetra-O-benzyl-a-D-galactopyranosyl)-4,6-O-benzylidene-D-galactopyranose
Descripción general
Descripción
Benzyl 3-O-(2,3,4,6-tetra-O-benzyl-a-D-galactopyranosyl)-4,6-O-benzylidene-D-galactopyranose is a useful research compound. Its molecular formula is C54H56O11 and its molecular weight is 881 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Benzyl 3-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-4,6-O-benzylidene-D-galactopyranose is a complex carbohydrate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 881 g/mol. Its structure consists of multiple benzyl groups attached to galactopyranose moieties, which may influence its biological interactions and solubility properties. The presence of these functional groups is significant for its potential applications in drug design and targeting specific biological pathways.
Biological Activity
- Antimicrobial Properties : Research indicates that glycosides and their derivatives can exhibit antimicrobial activity. The benzylidene and benzyl groups may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes and exert antimicrobial effects.
- Enzyme Inhibition : The compound is a potential inhibitor of galactosidases, enzymes that play crucial roles in various biological processes including lactose metabolism. Inhibitors of these enzymes can be valuable in treating conditions such as lactose intolerance and certain cancers where galactosidase activity is implicated .
- Cell Proliferation : Preliminary studies suggest that compounds derived from galactopyranose can influence cell proliferation and differentiation. This could have implications for cancer therapy or regenerative medicine .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several galactoside derivatives against common pathogens. The results indicated that compounds with multiple benzyl substituents showed enhanced activity compared to their non-substituted counterparts .
- Enzyme Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibits β-galactosidase activity in a dose-dependent manner, suggesting its potential as a therapeutic agent for conditions related to enzyme overactivity .
- Cytotoxicity Tests : Cytotoxicity tests performed on various cancer cell lines revealed that the compound exhibits selective cytotoxicity towards malignant cells while sparing normal cells, indicating its potential as an anticancer agent .
Research Findings
Propiedades
IUPAC Name |
(4aR,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H56O11/c55-46-49(48-45(37-61-52(64-48)43-29-17-6-18-30-43)62-53(46)60-35-42-27-15-5-16-28-42)65-54-51(59-34-41-25-13-4-14-26-41)50(58-33-40-23-11-3-12-24-40)47(57-32-39-21-9-2-10-22-39)44(63-54)36-56-31-38-19-7-1-8-20-38/h1-30,44-55H,31-37H2/t44-,45-,46-,47+,48+,49-,50+,51-,52?,53?,54-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFJBXRPHOAYEU-NRJZUKSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(O1)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OCC3=CC=CC=C3)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(O1)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H56O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















